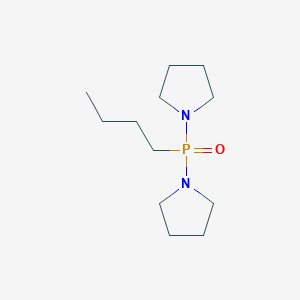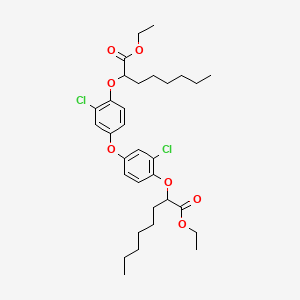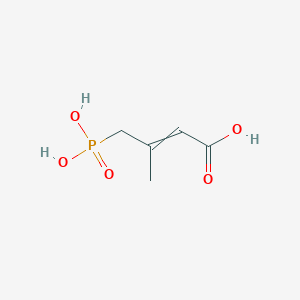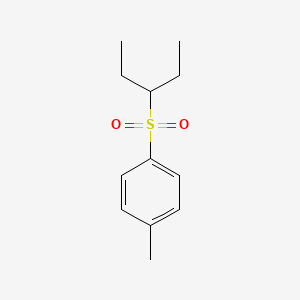
1,1'-(Butylphosphoryl)dipyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Butylphosphoryl)dipyrrolidine is an organic compound that features a butylphosphoryl group attached to two pyrrolidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butylphosphoryl)dipyrrolidine typically involves the reaction of pyrrolidine with butylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of 1,1’-(Butylphosphoryl)dipyrrolidine may involve a continuous flow process where pyrrolidine and butylphosphoryl chloride are fed into a reactor in a controlled manner. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions: 1,1’-(Butylphosphoryl)dipyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of 1,1’-(Butylphosphoryl)dipyrrolidine.
Reduction: Phosphine derivatives.
Substitution: Substituted pyrrolidine derivatives.
科学的研究の応用
1,1’-(Butylphosphoryl)dipyrrolidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1,1’-(Butylphosphoryl)dipyrrolidine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pyrrolidine rings can interact with biological macromolecules, affecting their function and stability.
類似化合物との比較
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Butylphosphoryl chloride: A precursor used in the synthesis of 1,1’-(Butylphosphoryl)dipyrrolidine.
N-Butylpyrrolidine: A compound with a butyl group attached to a single pyrrolidine ring.
Uniqueness: 1,1’-(Butylphosphoryl)dipyrrolidine is unique due to the presence of both a butylphosphoryl group and two pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
CAS番号 |
63501-69-9 |
|---|---|
分子式 |
C12H25N2OP |
分子量 |
244.31 g/mol |
IUPAC名 |
1-[butyl(pyrrolidin-1-yl)phosphoryl]pyrrolidine |
InChI |
InChI=1S/C12H25N2OP/c1-2-3-12-16(15,13-8-4-5-9-13)14-10-6-7-11-14/h2-12H2,1H3 |
InChIキー |
YPBADYXJMNFXJQ-UHFFFAOYSA-N |
正規SMILES |
CCCCP(=O)(N1CCCC1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)

![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)

![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)




![Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate](/img/structure/B14489196.png)
![4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B14489207.png)



